Cas no 940245-40-9 (N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
- 940245-40-9
- EN300-26683386
- Z46519694
- AKOS034394648
-
- インチ: 1S/C16H24N4O2/c17-12-16(5-1-2-6-16)18-14(21)11-19-7-9-20(10-8-19)15(22)13-3-4-13/h13H,1-11H2,(H,18,21)
- InChIKey: FUJQYSNBFVPNHO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)N1CCN(CC(NC2(C#N)CCCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 304.18992602g/mol
- どういたいしつりょう: 304.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683386-0.05g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26683386-5g |
940245-40-9 | 90% | 5g |
$2028.0 | 2023-09-12 | ||
Enamine | EN300-26683386-1g |
940245-40-9 | 90% | 1g |
$699.0 | 2023-09-12 | ||
Enamine | EN300-26683386-10g |
940245-40-9 | 90% | 10g |
$3007.0 | 2023-09-12 | ||
Enamine | EN300-26683386-1.0g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26683386-0.25g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26683386-0.5g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26683386-0.1g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26683386-2.5g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26683386-10.0g |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide |
940245-40-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamideに関する追加情報
Professional Introduction to N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide (CAS No. 940245-40-9)
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 940245-40-9, represents a novel class of molecules with potential applications in the treatment of various neurological and metabolic disorders. The unique structural features of this molecule, particularly its cyanocyclopentyl and cyclopropanecarbonylpiperazine moieties, make it a subject of intense interest for medicinal chemists and biologists.
The chemical structure of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide consists of a cyclopentyl ring substituted with a cyano group at the 1-position and an acetamide moiety linked to a piperazine ring that is further modified with a cyclopropanecarbonyl group at the 4-position. This intricate arrangement of functional groups not only contributes to the compound's distinct physicochemical properties but also opens up numerous possibilities for its interaction with biological targets.
In recent years, there has been a growing interest in the development of new therapeutic agents that can modulate neurotransmitter systems and metabolic pathways. The piperazine moiety in N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is particularly noteworthy, as piperazine derivatives are well-known for their ability to interact with various receptors and enzymes in the central nervous system. This has led to extensive research into their potential as pharmacological agents for conditions such as depression, anxiety, and schizophrenia.
The cyclopropanecarbonyl group appended to the piperazine ring in this compound adds an additional layer of complexity, which may influence its pharmacokinetic and pharmacodynamic properties. Cyclopropane derivatives are known for their unique reactivity and stability, which can be leveraged to enhance drug bioavailability and target specificity. The presence of both the cyano group on the cyclopentyl ring and the cyclopropanecarbonyl group on the piperazine ring suggests that this compound may exhibit multiple modes of action, making it a promising candidate for multifaceted therapeutic interventions.
Recent studies have begun to explore the potential applications of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide in the treatment of neurological disorders. Researchers have found that this compound exhibits significant affinity for certain neurotransmitter receptors, including serotonin receptors, which are implicated in mood regulation. Additionally, preliminary in vitro studies have shown that it may interact with enzymes involved in metabolic pathways related to inflammation and oxidative stress, suggesting potential therapeutic benefits in conditions such as neurodegenerative diseases.
The synthesis of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide presents unique challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of modern techniques such as transition metal catalysis and asymmetric synthesis has enabled researchers to fine-tune the structure of this molecule, leading to improved pharmacological properties.
One of the most exciting aspects of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is its potential for further derivatization. By modifying different functional groups within its structure, researchers can explore new analogs with enhanced efficacy or reduced side effects. This flexibility makes it an ideal candidate for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates before they enter clinical trials.
The development of new drugs is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide offer hope for novel therapeutic solutions by leveraging cutting-edge chemical design principles. As our understanding of biological systems continues to evolve, compounds such as this one will play an increasingly important role in addressing some of the most challenging medical conditions facing humanity today.
In conclusion, N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a remarkable chemical entity with significant potential in pharmaceutical applications. Its unique structural features, combined with its observed biological activity, make it a compelling subject for further research. As scientists continue to unravel the complexities of neurological and metabolic disorders, compounds like this one will be at the forefront of efforts to develop innovative treatments that improve patient outcomes worldwide.
940245-40-9 (N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide) 関連製品
- 1261917-30-9(4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid)
- 1251671-64-3(N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)
- 2680769-48-4(benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate)
- 2271054-95-4(Lifitegrast Impurity A)
- 1361657-59-1(3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)
- 2229316-49-6(3-amino-3-(6-fluoropyridin-3-yl)cyclobutan-1-ol)
- 1851566-28-3(3-chloro-2-methyl-1H-pyridine-4-thione)
- 1361561-67-2(2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)
- 1588441-04-6(1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone)
- 1705308-80-0(N-(1-phenylpyrrolidin-2-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)




